AMP-Deoxynojirimycin

Descripción

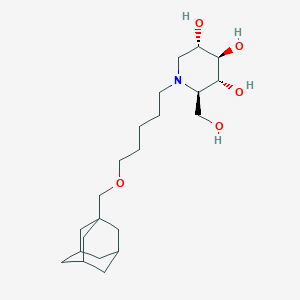

Structure

3D Structure

Propiedades

IUPAC Name |

(2R,3R,4R,5S)-1-[5-(1-adamantylmethoxy)pentyl]-2-(hydroxymethyl)piperidine-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39NO5/c24-13-18-20(26)21(27)19(25)12-23(18)4-2-1-3-5-28-14-22-9-15-6-16(10-22)8-17(7-15)11-22/h15-21,24-27H,1-14H2/t15?,16?,17?,18-,19+,20-,21-,22?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYLNHVEAOOEGI-FAIWKWDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)COCCCCCN4CC(C(C(C4CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H](N1CCCCCOCC23CC4CC(C2)CC(C4)C3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of AMP-Deoxynojirimycin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-adamantane-1-yl-methoxy-pentyl)-deoxynojirimycin, commonly known as AMP-Deoxynojirimycin (AMP-DNM), is a synthetic iminosugar with potent and diverse biological activities. As a hydrophobic derivative of deoxynojirimycin, AMP-DNM has emerged as a critical tool in glycobiology and a potential therapeutic agent. Its primary mechanism of action involves the competitive inhibition of key enzymes in glycosphingolipid metabolism, namely non-lysosomal glucosylceramidase (GBA2) and glucosylceramide synthase (GCS). This inhibition leads to a cascade of downstream cellular effects, including the modulation of insulin signaling pathways and the activation of sterol regulatory element-binding protein (SREBP) mediated cholesterol biosynthesis. Furthermore, as a deoxynojirimycin analogue, AMP-DNM can interfere with N-linked glycoprotein processing in the endoplasmic reticulum, potentially impacting protein quality control mechanisms. This technical guide provides a comprehensive overview of the molecular mechanisms of AMP-DNM, detailing its enzymatic targets, downstream signaling consequences, and the experimental protocols used to elucidate its function.

Core Mechanism: Inhibition of Glycosphingolipid Metabolism

The principal mechanism of action of AMP-DNM lies in its ability to potently inhibit two key enzymes involved in the metabolism of glucosylceramide (GlcCer), a central molecule in the synthesis of most glycosphingolipids.

-

Non-Lysosomal Glucosylceramidase (GBA2): AMP-DNM is an exceptionally potent inhibitor of GBA2, a beta-glucosidase that hydrolyzes GlcCer to glucose and ceramide in the non-lysosomal compartments of the cell, primarily at the cytosolic leaflet of the endoplasmic reticulum and Golgi apparatus.[1]

-

Glucosylceramide Synthase (GCS): AMP-DNM also inhibits GCS, the enzyme responsible for the synthesis of GlcCer from ceramide and UDP-glucose.[2][3][4] This action effectively reduces the production of the precursor for a vast array of complex glycosphingolipids.

By targeting both the synthesis and breakdown of GlcCer at non-lysosomal sites, AMP-DNM profoundly alters the cellular balance of these important signaling molecules.

Quantitative Inhibition Data

The inhibitory potency of AMP-DNM against its primary targets and other related enzymes has been quantified in numerous studies. The following table summarizes the key inhibition constants (IC50) and, where available, the inhibitor constant (Ki).

| Enzyme Target | Common Name | Organism/Cell Line | IC50 | Ki | Reference(s) |

| Non-Lysosomal Glucosylceramidase | GBA2 | Human Melanoma Cells | 0.3 nM | - | [1] |

| 1.7 nM | - | [1] | |||

| Glucosylceramide Synthase | GCS | - | 25 nM | - | [2][5] |

| Various Cell Types | 150-220 nM | - | [6] | ||

| Lysosomal Glucocerebrosidase | GBA1 | Human Melanoma Cells | 100 nM (0.1 µM) | - | [1] |

| 0.16 µM | - | [1] | |||

| Lysosomal alpha-Glucosidase | GAA | - | 0.87 µM | - | [1] |

| Sucrase | - | - | 4.5 µM | - | [6] |

| Maltase | - | - | 18 µM | - | [6] |

| alpha-Glucosidase | - | - | - | 10 µM, 52 µM, 150 µM | [6][7] |

Table 1: Summary of reported IC50 and Ki values for this compound against various glucosidases.

Downstream Signaling Pathways

The modulation of glycosphingolipid levels by AMP-DNM initiates a series of downstream signaling events, most notably impacting insulin sensitivity and cholesterol homeostasis.

Enhancement of Insulin Signaling

Inhibition of GCS by AMP-DNM has been shown to enhance insulin sensitivity.[2][6] The accumulation of certain ceramide species is linked to insulin resistance. By preventing the conversion of ceramide to GlcCer, AMP-DNM may alter the pool of specific ceramides, thereby mitigating their negative effects on the insulin signaling cascade. The proposed mechanism involves the restoration of insulin receptor substrate (IRS) phosphorylation and the subsequent activation of the PI3K/Akt pathway, leading to increased glucose uptake.

Activation of SREBP and Cholesterol Biosynthesis

AMP-DNM has been observed to induce the expression of genes regulated by Sterol Regulatory Element-Binding Proteins (SREBPs), leading to an increase in cholesterol synthesis.[2] The precise mechanism linking glycosphingolipid metabolism to SREBP activation is still under investigation, but it is hypothesized that alterations in the lipid composition of the endoplasmic reticulum membrane, caused by changes in GlcCer and ceramide levels, may trigger the SREBP cleavage and activation cascade.

Interference with N-linked Glycoprotein Processing

As an analogue of deoxynojirimycin, AMP-DNM has the potential to inhibit endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes are critical for the initial steps of N-linked glycan processing, which is essential for the proper folding of many glycoproteins through the calnexin-calreticulin cycle. Inhibition of these glucosidases can lead to the accumulation of misfolded glycoproteins in the ER, triggering the Unfolded Protein Response (UPR).

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of AMP-DNM.

Glucosylceramide Synthase (GCS) Activity Assay

This protocol describes a cell-based assay to measure GCS activity using a fluorescently labeled ceramide analogue.

Materials:

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Cells of interest (e.g., HepG2)

-

NBD-C6-ceramide (fluorescent substrate)

-

This compound

-

Phosphate Buffered Saline (PBS)

-

Methanol

-

Chloroform

-

Thin Layer Chromatography (TLC) plates (silica gel 60)

-

TLC developing solvent (e.g., chloroform:methanol:water, 65:25:4, v/v/v)

-

Fluorescence imaging system for TLC plates

Procedure:

-

Cell Culture: Plate cells in 6-well plates and grow to 80-90% confluency.

-

Inhibitor Treatment: Pre-incubate cells with varying concentrations of AMP-DNM in serum-free medium for 1-2 hours. Include a vehicle-only control.

-

Substrate Labeling: Add NBD-C6-ceramide to the medium to a final concentration of 5 µM and incubate for 1-2 hours at 37°C.

-

Cell Lysis and Lipid Extraction:

-

Wash cells twice with ice-cold PBS.

-

Scrape cells into 1 mL of methanol.

-

Add 2 mL of chloroform and vortex thoroughly.

-

Add 0.8 mL of water and vortex again to induce phase separation.

-

Centrifuge at 1000 x g for 10 minutes.

-

Carefully collect the lower organic phase containing the lipids.

-

-

TLC Analysis:

-

Dry the extracted lipids under a stream of nitrogen.

-

Resuspend the lipid film in a small volume of chloroform:methanol (2:1, v/v).

-

Spot the samples onto a silica TLC plate.

-

Develop the TLC plate in the developing solvent until the solvent front is near the top.

-

Air dry the plate.

-

-

Data Acquisition and Analysis:

-

Visualize the fluorescent spots corresponding to NBD-C6-ceramide and NBD-C6-glucosylceramide using a fluorescence imaging system.

-

Quantify the fluorescence intensity of each spot.

-

Calculate the percentage of NBD-C6-glucosylceramide relative to the total fluorescent lipid (NBD-C6-ceramide + NBD-C6-glucosylceramide).

-

Determine the IC50 of AMP-DNM by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Non-Lysosomal Glucosylceramidase (GBA2) Activity Assay

This protocol outlines a fluorometric assay to measure GBA2 activity in cell lysates.

Materials:

-

Cells of interest

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, protease inhibitors)

-

4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG), fluorescent substrate

-

This compound

-

Conduritol B epoxide (CBE), an irreversible inhibitor of GBA1 (optional, to differentiate GBA1 and GBA2 activity)

-

Stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4)

-

96-well black microplates

-

Fluorometric plate reader (Excitation: ~360 nm, Emission: ~445 nm)

Procedure:

-

Cell Lysate Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in lysis buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate).

-

Determine the protein concentration of the lysate (e.g., using a BCA assay).

-

-

Enzyme Inhibition:

-

In a 96-well black microplate, add a fixed amount of cell lysate protein (e.g., 10-20 µg) to each well.

-

Add varying concentrations of AMP-DNM to the wells. Include a vehicle-only control.

-

(Optional) To specifically measure GBA2 activity, pre-incubate the lysate with 100 µM CBE for 30 minutes at 37°C to inhibit GBA1.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 4-MUG to a final concentration of 1-5 mM.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

-

Termination and Measurement:

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence of the liberated 4-methylumbelliferone (4-MU) using a fluorometric plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence from a no-enzyme control.

-

Calculate the rate of 4-MU production.

-

Determine the IC50 of AMP-DNM by plotting the percentage of GBA2 activity against the logarithm of the inhibitor concentration.

-

References

- 1. Calnexin and calreticulin promote folding, delay oligomerization and suppress degradation of influenza hemagglutinin in microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Links between the unfolded protein response and the DNA damage response in hypoxia: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterizing the selectivity of ER α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unfolded protein response - Wikipedia [en.wikipedia.org]

- 7. Contrasting functions of calreticulin and calnexin in glycoprotein folding and ER quality control - PubMed [pubmed.ncbi.nlm.nih.gov]

Biochemical pathways affected by AMP-Deoxynojirimycin

An In-depth Technical Guide to the Biochemical Pathways Affected by AMP-Deoxynojirimycin For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5'-adamantane-1'-yl-methoxy)-pentyl-1-deoxynojirimycin (AMP-DNM) is a potent, orally available iminosugar that acts as a chemical chaperone and a specific inhibitor of several key enzymes involved in glycolipid metabolism. Its primary mechanism of action involves the modulation of glycosphingolipid (GSL) biosynthesis and catabolism. Specifically, AMP-DNM is a highly potent inhibitor of the non-lysosomal glucosylceramidase (GBA2) and a potent inhibitor of glucosylceramide synthase (GCS). This dual inhibition leads to a significant reduction in cellular GSL levels. Furthermore, AMP-DNM has been shown to influence downstream signaling pathways, notably enhancing insulin sensitivity and activating sterol regulatory element-binding protein (SREBP)-regulated gene expression. This guide provides a comprehensive overview of the biochemical pathways affected by AMP-DNM, presents quantitative inhibitory data, details relevant experimental protocols, and visualizes the core pathways to support further research and drug development.

Introduction

Iminosugars are carbohydrate mimetics where the ring oxygen has been replaced by a nitrogen atom. This structural modification allows them to act as potent inhibitors of various glycosidases and glycosyltransferases. This compound (AMP-DNM) is a hydrophobic N-alkylated derivative of 1-deoxynojirimycin (DNJ) that has garnered significant interest for its therapeutic potential. Its lipophilic adamantane moiety enhances its interaction with membrane-associated enzymes. The primary targets of AMP-DNM are central to glycosphingolipid (GSL) metabolism, a class of lipids implicated in numerous cellular processes, including signal transduction, cell-cell recognition, and membrane stability. Dysregulation of GSL metabolism is associated with various pathologies, including lysosomal storage disorders (e.g., Gaucher disease), insulin resistance, and certain cancers. By modulating GSL levels, AMP-DNM presents a promising pharmacological tool for investigating these pathways and as a potential therapeutic agent.[1][2]

Core Biochemical Pathways Affected by this compound

Inhibition of Glycosphingolipid Metabolism

The most profound and well-characterized effect of AMP-DNM is its potent inhibition of two key enzymes in the glycosphingolipid metabolic pathway: Glucosylceramide Synthase (GCS) and the non-lysosomal β-Glucosidase 2 (GBA2).[3]

-

Glucosylceramide Synthase (GCS): GCS catalyzes the first committed step in the biosynthesis of most GSLs, transferring glucose from UDP-glucose to ceramide to form glucosylceramide (GlcCer). By inhibiting GCS, AMP-DNM effectively reduces the production of GlcCer and all downstream complex GSLs, such as gangliosides and globosides.[1] This "substrate reduction" approach is a key strategy for managing diseases characterized by GSL accumulation.

-

Non-lysosomal Glucosylceramidase (GBA2): GBA2 is a membrane-bound enzyme that catalyzes the hydrolysis of GlcCer to ceramide and glucose at non-lysosomal sites, primarily the cytosolic face of the endoplasmic reticulum and Golgi.[4] AMP-DNM is an exceptionally potent inhibitor of GBA2.[2][5] While the precise physiological role of GBA2 is still under investigation, its inhibition contributes to the overall modulation of cellular GlcCer levels.

The dual action on both the synthesis (GCS) and catabolism (GBA2) of glucosylceramide makes AMP-DNM a powerful modulator of this critical metabolic hub.

Effects on N-linked Glycosylation

While AMP-DNM is highly specific for GCS and GBA2, its parent compound, deoxynojirimycin (DNJ), is a known inhibitor of the ER-resident α-glucosidases I and II. These enzymes are critical for the initial trimming of the Glc3Man9GlcNAc2 oligosaccharide precursor transferred to nascent polypeptides during N-linked glycosylation. This trimming process is a key quality control step for proper protein folding. Studies have shown that at concentrations below 1 µmol/L, AMP-DNM does not significantly inhibit these ER-trimming α-glucosidases.[1] However, at much higher concentrations (above 0.2 mM), some inhibitory effects on this pathway can be observed.[5][6] This demonstrates the high selectivity of AMP-DNM for GSL-metabolizing enzymes at typical experimental concentrations.

Downstream Signaling Effects

A growing body of evidence implicates GSLs, particularly gangliosides, in the pathogenesis of insulin resistance. By reducing GSL biosynthesis, AMP-DNM has been shown to enhance insulin sensitivity.[1] In models of insulin resistance, treatment with AMP-DNM leads to increased phosphorylation of the insulin receptor (IR) and downstream targets like mTOR.[1] The parent compound DNJ has also been shown to improve insulin sensitivity by activating the PI3K/AKT pathway in skeletal muscle, leading to increased GLUT4 translocation.[7][8] This suggests that modulating GSL metabolism with AMP-DNM can reverse abnormalities in insulin signal transduction, making it a potential therapeutic strategy for type 2 diabetes.[1][2]

Inhibition of GCS by AMP-DNM has been linked to the activation of Sterol Regulatory Element-Binding Proteins (SREBPs).[9] SREBPs are transcription factors that regulate the expression of a wide array of genes involved in cholesterol and fatty acid synthesis.[10][11][12] Treatment of HepG2 liver cells with AMP-DNM resulted in a 70% reduction in GSLs and led to the upregulation of 17 direct SREBP target genes involved in the sterol biosynthesis pathway.[9] This transcriptional activation was confirmed by an observed increase in the cholesterol production rate. This finding indicates a potential crosstalk between glycosphingolipid metabolism and cholesterol homeostasis.[9]

Quantitative Data Summary

The inhibitory potency of AMP-DNM has been quantified in various systems. The following tables summarize the key data.

Table 1: In Vitro and Cellular Inhibitory Potency (IC₅₀) of AMP-DNM

| Target Enzyme | IC₅₀ Value | System/Assay Condition | Reference |

|---|---|---|---|

| GBA2 (Non-lysosomal Glucosylceramidase) | ~0.3 nM | Intact cells | [5] |

| GBA2 (Non-lysosomal Glucosylceramidase) | ~1.0 nM | Cell homogenates | [1] |

| GCS (Glucosylceramide Synthase) | ~25 nM | In vitro enzyme assay | [2] |

| GCS (Glucosylceramide Synthase) | 150 - 220 nM | Apparent IC₅₀ in various cell types | [1] |

| GCS (Glucosylceramide Synthase) | 200 nM | Mouse RAW cells |[3] |

Table 2: Specificity of AMP-DNM

| Enzyme/Process | Effect | Concentration | Reference |

|---|---|---|---|

| Lysosomal Glucocerebrosidase (GBA1) | No significant inhibition | < 1 µM | [1] |

| Sphingomyelinase | No significant inhibition | < 1 µM | [1] |

| Acid α-glucosidase | No significant inhibition | < 1 µM | [1] |

| ER-trimming α-glucosidases | No significant inhibition | < 1 µM | [1] |

| ER-trimming α-glucosidases | Inhibition detected | > 0.2 mM |[5][6] |

Key Experimental Protocols

In Vitro Glucosylceramidase (GBA2) Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and published methods for measuring GBA2 activity.[13][14]

-

Sample Preparation:

-

Homogenize tissue or lyse cells in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0). Avoid detergents like Triton X-100 and bile salts, which inactivate GBA2.[4]

-

Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet debris. Collect the supernatant.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Procedure:

-

Plate Setup: Use a 96-well white, clear-bottom plate. Designate wells for Samples, Inhibitor (AMP-DNM), Positive Control (recombinant GBA2), and a No-Enzyme Background Control.

-

Add 2-20 µL of sample lysate or positive control to the appropriate wells.

-

For inhibitor wells, pre-incubate the lysate with varying concentrations of AMP-DNM for 15-30 minutes at 37°C.

-

Adjust the volume in all wells to 40 µL with GBA2 Assay Buffer.

-

Reaction Initiation: Add 10 µL of a fluorogenic substrate solution (e.g., 4-Methylumbelliferyl-β-D-glucopyranoside) to all wells.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Reaction Termination: Add a Stop Buffer (e.g., 1 M glycine, pH 10) to raise the pH and maximize the fluorescence of the liberated 4-Methylumbelliferone.[15]

-

Measurement: Read the fluorescence on a microplate reader at Ex/Em = 360/445 nm.

-

-

Data Analysis:

-

Subtract the background reading from all sample and inhibitor readings.

-

Calculate the percent inhibition for each AMP-DNM concentration relative to the uninhibited control.

-

Determine the IC₅₀ value by plotting percent inhibition versus log[AMP-DNM] and fitting to a dose-response curve.

-

Cell-Based Assay for GCS Inhibition and Insulin Signaling

This protocol describes treating cultured cells to assess the downstream effects of GCS inhibition on the insulin signaling pathway.[1]

-

Cell Culture and Treatment:

-

Culture cells (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes) to the desired confluency.

-

Serum-starve the cells overnight to reduce basal signaling activity.

-

Treat cells with vehicle (e.g., DMSO) or AMP-DNM at the desired concentration (e.g., 1-10 µM) for 24-48 hours. This allows for the gradual reduction of cellular GSLs.[1]

-

-

Insulin Stimulation:

-

Following AMP-DNM treatment, stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 5-10 minutes) to activate the signaling cascade.

-

Include non-insulin-stimulated controls for each condition.

-

-

Cell Lysis:

-

Immediately after stimulation, place plates on ice and wash cells twice with ice-cold PBS.

-

Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails to preserve protein phosphorylation states.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 20 minutes at 4°C.[16]

-

-

Downstream Analysis:

-

The resulting protein lysates can be used for Western Blot analysis (see Protocol 4.3) to probe for key phosphorylated proteins in the insulin pathway (p-IR, p-AKT, p-mTOR).

-

Western Blotting for Insulin Signaling Pathway Analysis

This protocol outlines the steps for analyzing protein phosphorylation via Western blot.[16][17][18][19]

-

Protein Quantification: Determine the protein concentration of each lysate from Protocol 4.2.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) in Laemmli buffer and separate by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin in Tris-Buffered Saline with Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[17]

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-AKT Ser473, total AKT, phospho-IR Tyr1150/1151) overnight at 4°C.[7][17]

-

Wash the membrane thoroughly.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager.

-

Analysis: Quantify band intensities using image analysis software. Normalize the levels of phosphorylated proteins to their respective total protein levels to determine the specific effect on signaling activation.

Conclusion

This compound is a highly potent and specific modulator of glycosphingolipid metabolism, primarily acting through the dual inhibition of GCS and GBA2. This activity leads to a significant reduction in cellular GSLs, which in turn has profound downstream effects on critical signaling pathways, including the enhancement of insulin sensitivity and the activation of SREBP-mediated cholesterol biosynthesis. The high specificity of AMP-DNM at nanomolar concentrations makes it an invaluable tool for researchers investigating the complex roles of GSLs in health and disease. For drug development professionals, its ability to correct metabolic imbalances in preclinical models of insulin resistance highlights its potential as a lead compound for the treatment of type 2 diabetes and related metabolic disorders. The protocols and data presented in this guide provide a solid foundation for further exploration of AMP-DNM's mechanism of action and therapeutic applications.

References

- 1. Pharmacological Inhibition of Glucosylceramide Synthase Enhances Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 7. 1-Deoxynojirimycin Alleviates Insulin Resistance via Activation of Insulin Signaling PI3K/AKT Pathway in Skeletal Muscle of db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Deoxynojirimycin Alleviates Insulin Resistance via Activation of Insulin Signaling PI3K/AKT Pathway in Skeletal Muscle of db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The glucosylceramide synthase inhibitor N-(5-adamantane-1-yl-methoxy-pentyl)-deoxynojirimycin induces sterol regulatory element-binding protein-regulated gene expression and cholesterol synthesis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sterol regulatory element-binding proteins induce an entire pathway of cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sterol regulatory element-binding protein - Wikipedia [en.wikipedia.org]

- 12. Sterol regulatory element-binding protein family as global regulators of lipid synthetic genes in energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound for specific inhibition of GBA2 activity | Product Citations | Biosynth [biosynth.com]

- 14. abcam.com [abcam.com]

- 15. researchgate.net [researchgate.net]

- 16. Sensing the Insulin Signaling Pathway with an Antibody Array - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubcompare.ai [pubcompare.ai]

- 18. diabetesjournals.org [diabetesjournals.org]

- 19. Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of AMP-Deoxynojirimycin on Glycolipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of N-(5'-adamantane-1'-yl-methoxy)-pentyl-1-deoxynojirimycin (AMP-DNM) on glycolipid metabolism. AMP-DNM is a potent iminosugar inhibitor of glucosylceramide synthase (GCS), the key enzyme in the biosynthesis of most glycosphingolipids. By competitively inhibiting GCS, AMP-DNM effectively reduces the cellular levels of glucosylceramide and downstream complex glycosphingolipids, including gangliosides. This guide details the mechanism of action of AMP-DNM, its quantitative effects on various glycolipid species, and its influence on associated signaling pathways, particularly insulin and TNF-α signaling. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are provided to support further research and drug development in this area.

Introduction to AMP-Deoxynojirimycin and Glycolipid Metabolism

Glycosphingolipids (GSLs) are a class of lipids containing a carbohydrate moiety linked to a ceramide lipid backbone. They are integral components of the outer leaflet of the plasma membrane and are involved in a myriad of cellular processes, including cell-cell recognition, signal transduction, and modulation of membrane protein function. The biosynthesis of most GSLs begins with the formation of glucosylceramide (GlcCer) from ceramide and UDP-glucose, a reaction catalyzed by glucosylceramide synthase (GCS; UDP-glucose:ceramide glucosyltransferase).

This compound (AMP-DNM) is a synthetic, orally bioavailable iminosugar designed as a potent and specific inhibitor of GCS.[1] Its structure, featuring a deoxynojirimycin headgroup and a hydrophobic adamantane-pentyl tail, allows for effective interaction with the enzyme's active site. By inhibiting GCS, AMP-DNM provides a powerful tool to study the roles of GSLs in various physiological and pathological conditions and holds therapeutic potential for diseases characterized by aberrant GSL metabolism, such as Gaucher disease and certain types of cancer and diabetes.[2][3]

Mechanism of Action of this compound

The primary mechanism of action of AMP-DNM is the competitive inhibition of glucosylceramide synthase.[1] GCS is a transmembrane protein located in the cis-Golgi apparatus, with its catalytic domain facing the cytosol. AMP-DNM mimics the transition state of the glucose transfer reaction, thereby blocking the binding of ceramide and/or UDP-glucose to the enzyme's active site and preventing the formation of GlcCer. This leads to a time-dependent depletion of GlcCer and all downstream GSLs.

Interestingly, the inhibition of GCS by AMP-DNM does not lead to a significant accumulation of its substrate, ceramide.[1] This suggests the existence of a feedback mechanism that regulates ceramide metabolism, preventing its accumulation to potentially toxic levels.

In addition to its potent inhibition of GCS, AMP-DNM has also been shown to inhibit the non-lysosomal glucosylceramidase (GBA2) at nanomolar concentrations.[4] GBA2 is responsible for the hydrolysis of GlcCer to ceramide and glucose at the cytosolic leaflet of the endoplasmic reticulum and Golgi. However, the primary cellular effect of AMP-DNM on overall glycolipid metabolism is attributed to its profound inhibition of GCS.

Quantitative Effects of AMP-DNM on Glycolipid Metabolism

The inhibitory potency of AMP-DNM on GCS has been quantified in various cell types and in vitro systems. The half-maximal inhibitory concentration (IC50) values typically fall within the nanomolar range, highlighting its high affinity for the enzyme.

| Enzyme/Process | System | IC50 Value | Reference |

| Glucosylceramide Synthase (GCS) | Various Cell Types | 150 - 220 nM | [1] |

| Glucosylceramide Synthase (GCS) | In vitro | 25 nM | [5] |

| Non-lysosomal Glucosylceramidase (GBA2) | Intact Cells | ~0.3 nM | [4] |

| Non-lysosomal Glucosylceramidase (GBA2) | In vitro | ~1 nM | [1] |

| Lysosomal Glucocerebrosidase | - | No significant inhibition at <1 µM | [1] |

| ER α-Glucosidases | - | No significant inhibition at <1 µM | [1] |

Treatment of cells and animal models with AMP-DNM leads to a significant reduction in the levels of various GSLs.

| Glycolipid | Model System | AMP-DNM Concentration/Dose | Reduction | Reference |

| Glucosylceramide | ob/ob mice liver | 25 mg/kg/day | 45 ± 11% | [1] |

| Glucosylceramide | ob/ob mice muscle | 25 mg/kg/day | 45 ± 23% | [1] |

| Gangliosides (total) | ZDF rats liver | 25 mg/kg/day | Significant reduction | [1] |

| GM3 | 3T3-L1 adipocytes | 10 µmol/l | Reverses TNF-α induced increase | [1] |

Experimental Protocols

Glycolipid Extraction from Cultured Cells

This protocol describes a common method for the extraction of total lipids, including glycolipids, from cultured cells.

-

Cell Harvesting: Harvest approximately 1 x 10^6 to 1 x 10^7 cells by scraping or trypsinization. Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lipid Extraction: Resuspend the cell pellet in 2 mL of chloroform:methanol (2:1, v/v). Sonicate the mixture in a bath sonicator for 5 minutes to ensure complete disruption of cell membranes.

-

Incubation: Incubate the mixture at 37°C for 1 hour with shaking.

-

Phase Separation: Add 0.4 mL of 0.9% NaCl solution to the mixture and vortex thoroughly. Centrifuge at 1,000 x g for 10 minutes to separate the phases.

-

Collection of Lower Phase: Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.

-

Re-extraction: Add 1 mL of chloroform to the remaining upper aqueous phase and protein interface, vortex, and centrifuge again. Collect the lower phase and combine it with the first extract.

-

Drying: Evaporate the pooled organic solvent to dryness under a stream of nitrogen gas. The dried lipid extract can be stored at -20°C.

Glucosylceramide Synthase (GCS) Activity Assay using a Fluorescent Substrate

This assay measures the activity of GCS in cell lysates using a fluorescent ceramide analog.[6]

-

Substrate Preparation: Prepare liposomes containing N-[6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-sphingosine (C6-NBD-ceramide). Mix 50 pmol of C6-NBD-ceramide with 5 mg of lecithin in 100 µL of ethanol, evaporate the solvent, and resuspend in 10 µL of water followed by sonication.

-

Reaction Mixture: Prepare a 50 µL reaction mixture containing 500 µM UDP-glucose, 1 mM EDTA, 10 µL of the C6-NBD-ceramide liposome suspension, and 20 µL of cell lysate (containing the GCS enzyme).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

Reaction Termination and Extraction: Stop the reaction by adding 200 µL of chloroform:methanol (2:1, v/v). Add 5 µL of 500 µM KCl, vortex, and centrifuge.

-

Sample Preparation for HPLC: Collect the lower organic phase, dry it under nitrogen, and dissolve the lipid residue in 200 µL of isopropanol:n-hexane:water (55:44:1, v/v/v).

-

HPLC Analysis: Inject an aliquot of the sample onto a normal-phase HPLC column. Elute with isopropanol:n-hexane:water (55:44:1, v/v/v) at a flow rate of 2.0 mL/min. Detect the fluorescent product (C6-NBD-glucosylceramide) and the remaining substrate using a fluorescence detector with excitation at 470 nm and emission at 530 nm. The GCS activity is proportional to the amount of C6-NBD-glucosylceramide formed.[6]

High-Performance Thin-Layer Chromatography (HPTLC) for Ganglioside Analysis

HPTLC is a powerful technique for the separation and visualization of different ganglioside species.

-

Sample Application: Spot the extracted and dried lipid samples (redissolved in a small volume of chloroform:methanol, 2:1) onto a silica gel 60 HPTLC plate.

-

Chromatogram Development: Develop the HPTLC plate in a chromatography tank containing a mobile phase of chloroform:methanol:12 mM MgCl2 (58:40:9, v/v/v).[4]

-

Visualization: After development, dry the plate and visualize the separated gangliosides by spraying with a resorcinol-HCl reagent and heating at 100°C for 10-15 minutes. Gangliosides will appear as purple bands.

-

Quantification: Densitometric scanning of the plate can be used to quantify the relative amounts of each ganglioside species by comparing them to known standards run on the same plate.

Signaling Pathways and Logical Relationships

The reduction of GSLs by AMP-DNM has significant downstream effects on cellular signaling pathways, most notably the insulin and TNF-α signaling pathways.

Glycolipid Biosynthesis Pathway and AMP-DNM Inhibition

The following diagram illustrates the central role of GCS in the biosynthesis of major glycosphingolipids and the point of inhibition by AMP-DNM.

Caption: AMP-DNM inhibits Glucosylceramide Synthase (GCS), blocking glycolipid synthesis.

Experimental Workflow for Assessing AMP-DNM Effects

This diagram outlines a typical experimental workflow to investigate the impact of AMP-DNM on cellular glycolipid content and signaling.

Caption: Workflow for studying AMP-DNM's effects on cells.

AMP-DNM's Influence on Insulin and TNF-α Signaling

Chronic inflammation, often mediated by cytokines like TNF-α, is a key contributor to insulin resistance. TNF-α can induce the serine phosphorylation of Insulin Receptor Substrate 1 (IRS-1), which impairs its ability to be tyrosine-phosphorylated by the activated insulin receptor, thereby blocking downstream insulin signaling. Elevated levels of certain gangliosides, such as GM3, have been implicated in this process. By reducing the levels of these gangliosides, AMP-DNM can restore insulin sensitivity in the presence of TNF-α.

Caption: AMP-DNM restores insulin signaling by reducing inhibitory gangliosides.

Conclusion

This compound is a powerful pharmacological tool for the investigation of glycolipid metabolism and function. Its potent and specific inhibition of glucosylceramide synthase allows for the controlled depletion of a wide range of glycosphingolipids, enabling detailed studies of their roles in cellular signaling. The ability of AMP-DNM to ameliorate insulin resistance induced by inflammatory cytokines highlights the critical role of GSLs in metabolic diseases and underscores the therapeutic potential of GCS inhibition. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the complex interplay between glycolipid metabolism and cellular function.

References

- 1. Node, Edge and Graph Attributes [emden.github.io]

- 2. Node Attributes | Graphviz [graphviz.org]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Optimized Liquid Chromatography–Mass Spectrometry Method for Ganglioside Analysis in Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to AMP-DNJ: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-adamantane-1-yl-methoxy-pentyl)-deoxynojirimycin, commonly known as AMP-DNJ, is a potent and selective inhibitor of glucosylceramide synthase (GCS) and non-lysosomal β-glucosidase 2 (GBA2). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of AMP-DNJ. Detailed experimental protocols for its synthesis and key biological assays are presented to facilitate its application in research and drug development. Furthermore, this guide elucidates the role of AMP-DNJ in the glycosphingolipid biosynthesis pathway, a critical signaling cascade implicated in various physiological and pathological processes.

Chemical Structure and Identification

AMP-DNJ is a synthetic derivative of 1-deoxynojirimycin (DNJ), an iminosugar. The structure of AMP-DNJ is characterized by the attachment of a bulky adamantane-pentyl moiety to the nitrogen atom of the deoxynojirimycin ring. This lipophilic side chain is crucial for its enhanced inhibitory activity and cellular uptake.

Chemical Structure:

Table 1: Chemical Identification of AMP-DNJ

| Identifier | Value |

| Full Chemical Name | N-(5-adamantane-1-yl-methoxy-pentyl)-deoxynojirimycin[1] |

| Synonyms | AMP-DNJ, AMP-dNM, Adamantane-pentyl-dNM, N-(5'-Adamantane-1'-yl-methoxy)pentyl-1-deoxynojirimycin, (2R,3R,4R,5S)-2-(Hydroxymethyl)-1-[5-(tricyclo[3.3.1.13,7]dec-1-ylmethoxy)pentyl]-3,4,5-piperidinetriol, MZ-21[1][2] |

| CAS Number | 216758-20-2[1][2] |

| Molecular Formula | C22H39NO5[1][3] |

| Molecular Weight | 397.55 g/mol [2][4] |

| SMILES | OC[C@H]1--INVALID-LINK----INVALID-LINK----INVALID-LINK--O |

| InChI Key | XVYLNHVEAOOEGI-OIPNBASOSA-N[1] |

Physicochemical Properties

The physicochemical properties of AMP-DNJ are summarized in the table below. Its solubility characteristics are particularly important for its formulation and use in various experimental settings.

Table 2: Physicochemical Properties of AMP-DNJ

| Property | Value |

| Appearance | White to off-white powder[2][4] |

| Melting Point | Not available |

| Solubility | DMSO: ~100 mg/mL[4] Ethanol: ~30 mg/mL[1] DMF: ~50 mg/mL[1] Ethanol:PBS (pH 7.2) (1:1): ~0.5 mg/mL[1] |

| Stability | Stable for at least 2 years when stored at -20°C.[1][4] |

Biological Activity and Mechanism of Action

AMP-DNJ is a highly potent inhibitor of two key enzymes in glycosphingolipid metabolism: glucosylceramide synthase (GCS) and the non-lysosomal β-glucosidase 2 (GBA2).

-

Glucosylceramide Synthase (GCS) Inhibition: GCS catalyzes the first committed step in the biosynthesis of most glycosphingolipids by transferring glucose from UDP-glucose to ceramide. By inhibiting GCS, AMP-DNJ effectively reduces the production of glucosylceramide and downstream complex glycosphingolipids.[5] This mechanism of action is the basis for its therapeutic potential in diseases characterized by the accumulation of glycosphingolipids, such as Gaucher disease.

-

Non-lysosomal β-glucosidase 2 (GBA2) Inhibition: GBA2 is a membrane-bound enzyme that hydrolyzes glucosylceramide to glucose and ceramide. The physiological role of GBA2 is not fully understood, but its inhibition by AMP-DNJ contributes to the overall modulation of cellular glucosylceramide levels.

The inhibitory potency of AMP-DNJ against these enzymes is summarized in the following table.

Table 3: Inhibitory Activity of AMP-DNJ

| Target Enzyme | IC50 Value |

| Glucosylceramide Synthase (GCS) | 25 nM[1][6] |

| Non-lysosomal β-glucosidase 2 (GBA2) | 0.3 nM - 1.7 nM[1][2] |

| Lysosomal β-glucosidase (GBA1) | 0.16 µM[2] |

| Lysosomal acid α-glucosidase (GAA) | 0.87 µM[2] |

The data indicates that AMP-DNJ is a highly potent inhibitor of GBA2 and a potent inhibitor of GCS, with significantly lower activity against the lysosomal β-glucosidase (GBA1) and acid α-glucosidase (GAA), demonstrating its selectivity.

Signaling Pathway

AMP-DNJ exerts its effects by intervening in the glycosphingolipid biosynthesis pathway. The following diagram illustrates the central role of glucosylceramide synthase (GCS) and the point of inhibition by AMP-DNJ.

Caption: Inhibition of Glucosylceramide Synthase by AMP-DNJ.

Experimental Protocols

This section provides detailed methodologies for the synthesis of AMP-DNJ and for conducting key biological assays to evaluate its activity.

Synthesis of AMP-DNJ

The synthesis of AMP-DNJ can be achieved through a multi-step process, with a key step involving the reductive amination of 1-deoxynojirimycin (DNJ) with 5-(adamantan-1-yl-methoxy)-pentanal.

Caption: Synthetic Workflow for AMP-DNJ.

Detailed Protocol:

A detailed, multi-kilogram scale synthesis has been described in the literature. The key steps involve:

-

Synthesis of 5-(adamantan-1-yl-methoxy)-pentanal: This intermediate is prepared from 1,5-pentanediol in a five-step sequence involving protection, alkylation with 1-adamantanemethanol, deprotection, and oxidation.

-

Preparation of protected 1-deoxynojirimycin: This is typically achieved from 2,3,4,6-tetra-O-benzyl-D-glucopyranose through a sequence of hemiacetal reduction, Swern oxidation, and double reductive amination.

-

Reductive Amination: The protected 1-deoxynojirimycin and 5-(adamantan-1-yl-methoxy)-pentanal are coupled via reductive amination.

-

Deprotection and Salt Formation: The protecting groups are removed, and the final product is often isolated as a stable salt, such as the methanesulfonic acid salt.

For a comprehensive, step-by-step laboratory-scale synthesis, refer to Overkleeft et al. (1998) and for a large-scale synthesis, refer to Wennekes et al. (2008).

Glucosylceramide Synthase (GCS) Activity Assay (In Vitro)

This assay measures the activity of GCS by quantifying the formation of a fluorescently labeled glucosylceramide product.

Materials:

-

Cell lysates or purified GCS enzyme

-

NBD-C6-ceramide (fluorescent substrate)

-

UDP-glucose

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 25 mM KCl, 5 mM MgCl2, and 1 mM DTT)

-

AMP-DNJ (or other inhibitors)

-

Chloroform/methanol (2:1, v/v)

-

High-performance thin-layer chromatography (HPTLC) plates

-

Fluorescence scanner

Procedure:

-

Prepare the reaction mixture containing the assay buffer, UDP-glucose, and the cell lysate or purified enzyme.

-

Add varying concentrations of AMP-DNJ or vehicle control to the reaction mixture and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding NBD-C6-ceramide.

-

Incubate the reaction at 37°C for a defined period (e.g., 1 hour).

-

Stop the reaction by adding chloroform/methanol (2:1, v/v) to extract the lipids.

-

Separate the fluorescent product (NBD-C6-glucosylceramide) from the substrate (NBD-C6-ceramide) using HPTLC.

-

Visualize and quantify the fluorescent spots using a fluorescence scanner.

-

Calculate the GCS activity as the amount of product formed per unit time and protein concentration. The IC50 value for AMP-DNJ can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Non-lysosomal β-glucosidase 2 (GBA2) Activity Assay (In Vitro)

This assay measures GBA2 activity using a fluorogenic substrate.

Materials:

-

Cell lysates or purified GBA2 enzyme

-

4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)

-

Assay buffer (e.g., 0.1 M citrate/phosphate buffer, pH 5.8)

-

AMP-DNJ (or other inhibitors)

-

Stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4)

-

Fluorometer

Procedure:

-

Prepare the reaction mixture containing the assay buffer and the cell lysate or purified enzyme.

-

Add varying concentrations of AMP-DNJ or vehicle control to the reaction mixture and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 4-MUG.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer (e.g., excitation at 365 nm and emission at 445 nm).

-

Calculate the GBA2 activity based on a standard curve of 4-methylumbelliferone. The IC50 value for AMP-DNJ can be determined as described for the GCS assay.

In Vivo Efficacy Study in a Mouse Model of Colitis

This protocol provides a general framework for evaluating the in vivo efficacy of AMP-DNJ in a chemically induced model of colitis.

Materials:

-

Mice (e.g., C57BL/6)

-

Dextran sulfate sodium (DSS)

-

AMP-DNJ

-

Vehicle for AMP-DNJ (e.g., sterile saline)

-

Equipment for animal monitoring (body weight, stool consistency, rectal bleeding)

-

Histology equipment and reagents

Procedure:

-

Induce colitis in mice by administering DSS in their drinking water for a defined period (e.g., 5-7 days).

-

Administer AMP-DNJ or vehicle to the mice daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) starting from the day of DSS administration or as a therapeutic intervention.

-

Monitor the mice daily for clinical signs of colitis, including body weight loss, stool consistency, and rectal bleeding, to calculate a disease activity index (DAI).

-

At the end of the study, sacrifice the mice and collect the colon for macroscopic and microscopic evaluation.

-

Measure the colon length as an indicator of inflammation.

-

Perform histological analysis of colon sections to assess the degree of inflammation, ulceration, and tissue damage.

-

Compare the DAI, colon length, and histological scores between the AMP-DNJ-treated and vehicle-treated groups to determine the efficacy of the compound.

Conclusion

AMP-DNJ is a valuable pharmacological tool for studying the role of glycosphingolipid metabolism in health and disease. Its potent and selective inhibition of GCS and GBA2 makes it a lead compound for the development of therapeutics for a range of disorders, including lysosomal storage diseases and inflammatory conditions. The detailed information and protocols provided in this guide are intended to support further research and development efforts with this promising molecule.

References

- 1. caymanchem.com [caymanchem.com]

- 2. AMP-Deoxynojirimycin, 216758-20-2, 97 (HPLC) Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pharmacological Inhibition of Glucosylceramide Synthase Enhances Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

The Dawn of Iminosugar Therapeutics: An In-Depth Technical Guide to Early Research on AMP-Deoxynojirimycin and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on AMP-deoxynojirimycin (AMP-DNM) and the broader class of iminosugars, molecules that have paved the way for novel therapeutic strategies against a range of diseases. This document provides a comprehensive overview of their mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the critical biological pathways they modulate.

Introduction to Iminosugars and this compound

Iminosugars are carbohydrate analogues in which the endocyclic oxygen atom is replaced by a nitrogen atom.[1][2] This structural modification confers a positive charge at physiological pH, allowing them to mimic the oxocarbenium-ion-like transition state of glycosidase-catalyzed reactions, thereby acting as potent and specific inhibitors of these enzymes.[3] Early research on naturally occurring iminosugars like 1-deoxynojirimycin (DNJ), first isolated from mulberry leaves, revealed their potential as alpha-glucosidase inhibitors.[2]

Subsequent synthetic efforts focused on N-alkylation of the deoxynojirimycin scaffold, leading to compounds with altered potency and target specificity. A significant breakthrough in this area was the development of N-(5-adamantane-1-yl-methoxy-pentyl)-deoxynojirimycin, commonly known as AMP-DNM. This hydrophobic derivative of DNJ demonstrated highly potent and specific inhibition of non-lysosomal glucosylceramidase and glucosylceramide synthase, opening new avenues for therapeutic intervention in glycolipid storage disorders and other metabolic diseases.

Quantitative Inhibition Data

The inhibitory potency of AMP-DNM and related iminosugars has been quantified against various target enzymes. The following tables summarize key inhibition constants (IC₅₀ and Kᵢ values) from early research, providing a comparative overview of their activity.

| Compound | Target Enzyme | Source | IC₅₀ | Kᵢ | Reference(s) |

| AMP-DNM | Non-lysosomal Glucosylceramidase | Human | ~1 nM | - | [4] |

| AMP-DNM | Glucosylceramide Synthase (GCS) | Mouse RAW cells | 200 nM | - | [5] |

| N-butyldeoxynojirimycin (NB-DNJ) | α-glucosidase | Yeast | - | - | [6] |

| Compound 43 (N-alkyl-DNJ derivative) | α-glucosidase | Yeast | 30.0 ± 0.6 µM | 10 µM | [6][7] |

| Acarbose (Reference) | α-glucosidase | Yeast | 822.0 ± 1.5 µM | - | [6][7] |

Table 1: Inhibitory activity of AMP-DNM and related compounds against key target enzymes.

Core Experimental Protocols

The following sections detail the methodologies employed in the foundational research of AMP-DNM and related iminosugars.

Synthesis of N-(5-adamantane-1-yl-methoxy-pentyl)-1-deoxynojirimycin (AMP-DNM)

A large-scale synthesis of AMP-DNM has been developed, enabling the production of kilogram quantities of the inhibitor. The general synthetic strategy involves the separate synthesis of two key building blocks: 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin and 5-(adamantan-1-yl-methoxy)-pentanal.[4][8]

Key Steps:

-

Synthesis of 5-(adamantan-1-yl-methoxy)-pentanal: This aldehyde is synthesized from 1,5-pentanediol in a multi-step process.[4]

-

Synthesis of Protected 1-deoxynojirimycin: 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin is prepared from 2,3,4,5-tetra-O-benzyl-d-glucopyranose through a sequence of hemiacetal reduction, Swern oxidation, and double reductive amination.[4]

-

Reductive Amination: The two building blocks are coupled via reductive amination to produce the benzyl-protected penultimate product.[4]

-

Deprotection and Salt Formation: The final step involves the hydrogenolysis of the benzyl protecting groups and crystallization of the final product as a methanesulfonic acid salt to yield AMP-DNM with high purity.[4]

Enzyme Inhibition Assays

This assay is widely used to screen for and characterize inhibitors of α-glucosidase.

Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) upon enzymatic cleavage by α-glucosidase. The absorbance of the resulting p-nitrophenoxide is measured spectrophotometrically at 405 nm.

Protocol Outline:

-

Enzyme and Inhibitor Incubation: A solution of α-glucosidase (from Saccharomyces cerevisiae) is pre-incubated with various concentrations of the iminosugar inhibitor in a suitable buffer (e.g., phosphate buffer, pH 6.8) at 37°C.

-

Substrate Addition: The reaction is initiated by adding a solution of pNPG.

-

Reaction Termination: After a defined incubation period, the reaction is stopped by adding a basic solution (e.g., sodium carbonate), which also serves to develop the color of the p-nitrophenoxide.

-

Absorbance Measurement: The absorbance is read at 405 nm using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Kinetic parameters like the inhibition constant (Kᵢ) can be determined using Lineweaver-Burk plots.[6][7]

This assay is used to determine the inhibitory activity of compounds against the non-lysosomal form of glucosylceramidase.

Principle: The assay utilizes a fluorogenic substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), which upon cleavage by glucosylceramidase, releases the fluorescent product 4-methylumbelliferone (4-MU). The fluorescence is measured to quantify enzyme activity.

Protocol Outline:

-

Cell Lysate Preparation: Cell lysates (e.g., from HEK293T cells overexpressing the enzyme) are prepared in an appropriate buffer.

-

Inhibitor Pre-incubation: The cell lysate is pre-incubated with the test compound (e.g., AMP-DNM) for a specified time at 37°C.

-

Substrate Addition: The reaction is started by the addition of the 4-MUG substrate.

-

Fluorescence Measurement: The fluorescence of the released 4-MU is measured at an excitation wavelength of ~360 nm and an emission wavelength of ~445 nm.

-

Data Analysis: IC₅₀ values are determined by plotting the enzyme activity against the inhibitor concentration.[2]

This assay measures the activity of GCS, the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids.

Principle: The assay typically uses a fluorescently labeled or radiolabeled ceramide analogue as a substrate. The product, glucosylceramide, is then separated from the unreacted substrate and quantified.

Protocol Outline (using a fluorescent substrate):

-

Microsome Preparation: Microsomal fractions containing GCS are isolated from cultured cells or tissues.

-

Reaction Mixture: The reaction is carried out in a buffer containing the microsomal preparation, a fluorescent ceramide analogue (e.g., C6-NBD-ceramide), and UDP-glucose.

-

Inhibitor Addition: Test compounds are added to the reaction mixture to assess their inhibitory effect.

-

Lipid Extraction: After incubation, the reaction is stopped, and lipids are extracted.

-

Quantification: The fluorescent glucosylceramide product is separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified using a fluorescence detector.[9][10][11]

Antiviral Assays

This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Principle: A monolayer of susceptible host cells is infected with a known amount of virus in the presence of varying concentrations of the test compound. The formation of plaques (localized areas of cell death caused by viral replication) is then visualized and counted.

Protocol Outline:

-

Cell Seeding: A monolayer of host cells (e.g., Madin-Darby canine kidney (MDCK) cells for influenza virus) is prepared in multi-well plates.

-

Virus Infection and Treatment: The cell monolayer is infected with a specific multiplicity of infection (MOI) of the virus. After an adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing different concentrations of the iminosugar.

-

Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the treated wells is compared to the untreated control wells.

-

Data Analysis: The EC₅₀ (the effective concentration that reduces the number of plaques by 50%) is calculated.[12][13][14]

Signaling Pathways and Mechanisms of Action

Iminosugars, particularly deoxynojirimycin derivatives, exert their biological effects primarily by inhibiting α-glucosidases located in the endoplasmic reticulum (ER). This inhibition disrupts the proper folding of viral glycoproteins, a critical step in the life cycle of many enveloped viruses.

The Calnexin Cycle and Inhibition by Iminosugars

The calnexin cycle is a key quality control mechanism in the ER that ensures the correct folding of newly synthesized glycoproteins.

Normal Pathway:

-

Glycosylation: A pre-assembled oligosaccharide (Glc₃Man₉GlcNAc₂) is transferred to nascent polypeptide chains.

-

Glucose Trimming: ER α-glucosidase I and II sequentially remove the two outermost glucose residues.

-

Calnexin/Calreticulin Binding: The resulting monoglucosylated glycoprotein binds to the lectin chaperones calnexin (a transmembrane protein) or calreticulin (a soluble protein).

-

Folding and Quality Control: This binding promotes proper folding and prevents aggregation. If the protein is correctly folded, the final glucose residue is removed by α-glucosidase II, and the glycoprotein can exit the ER.

-

Reglucosylation: If the protein is not yet properly folded, it is recognized by UDP-glucose:glycoprotein glucosyltransferase (UGGT), which adds a glucose residue back, allowing it to re-enter the calnexin cycle.[15][16][17]

Inhibition by Iminosugars:

-

Iminosugars like N-butyldeoxynojirimycin act as competitive inhibitors of ER α-glucosidases I and II.

-

This inhibition prevents the trimming of glucose residues from the N-linked glycans of viral glycoproteins.

-

The persistence of triglucosylated or diglucosylated glycans prevents the interaction of the glycoprotein with calnexin and calreticulin.

-

This disruption leads to misfolding of the viral glycoproteins, which are then often retained in the ER and targeted for degradation through the ER-associated degradation (ERAD) pathway.

-

Consequently, the assembly and release of infectious viral particles are significantly reduced.[3][16]

Caption: Inhibition of the Calnexin Cycle by Iminosugars.

Inhibition of Glycosphingolipid Biosynthesis

AMP-DNM and other N-alkylated deoxynojirimycin derivatives with long hydrophobic side chains are potent inhibitors of glucosylceramide synthase (GCS).

Pathway and Inhibition:

-

Ceramide Synthesis: Ceramide is synthesized in the ER.

-

Glucosylation: GCS, located on the cytosolic face of the Golgi apparatus, catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide.

-

Glycosphingolipid Synthesis: Glucosylceramide is the precursor for the synthesis of a wide variety of complex glycosphingolipids.

-

Inhibition: AMP-DNM competitively inhibits GCS, thereby blocking the synthesis of glucosylceramide and all downstream glycosphingolipids. This "substrate reduction therapy" approach is the basis for the treatment of certain lysosomal storage diseases like Gaucher disease, where the accumulation of glucosylceramide is pathogenic.[18]

Caption: Inhibition of Glycosphingolipid Biosynthesis by AMP-DNM.

Conclusion

The early research on this compound and related iminosugars laid the critical groundwork for the development of a new class of therapeutics. By elucidating their mechanisms of action as potent and specific inhibitors of key glycosidases, these pioneering studies opened the door to novel treatments for viral infections, lysosomal storage disorders, and other metabolic diseases. The quantitative data, detailed experimental protocols, and understanding of the affected biological pathways presented in this guide highlight the significant contributions of this foundational research to modern drug discovery and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. abcam.com [abcam.com]

- 3. Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl-deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research-portal.uu.nl [research-portal.uu.nl]

- 9. Inhibitors of Glucosylceramide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glucosylceramide synthase: assay and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Iminosugars Inhibit Dengue Virus Production via Inhibition of ER Alpha-Glucosidases—Not Glycolipid Processing Enzymes | PLOS Neglected Tropical Diseases [journals.plos.org]

- 14. Item - In vitro evaluation of iminosugar antiviral efficacy against DENV. - Public Library of Science - Figshare [plos.figshare.com]

- 15. Getting In and Out from Calnexin/Calreticulin Cycles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Calnexin cycle – structural features of the ER chaperone system - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Lysosomal Storage Disorders with AMP-DNJ: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of N-(5-adamantane-1-yl-methoxy-pentyl)-deoxynojirimycin (AMP-DNJ) as a tool for investigating lysosomal storage disorders (LSDs). AMP-DNJ, a hydrophobic derivative of deoxynojirimycin, is a potent and selective inhibitor of the non-lysosomal glucosylceramidase (GBA2) and also exhibits activity towards other key enzymes in glycosphingolipid metabolism.[1][2] Its utility spans from basic research into the pathophysiology of LSDs to the development of novel therapeutic strategies.

Quantitative Data on AMP-DNJ and Related Compounds

The efficacy and selectivity of AMP-DNJ and its analogs are critical for their application in research. The following tables summarize key quantitative data on their inhibitory activities against target and off-target enzymes.

| Compound | Target Enzyme | IC50 / Ki | Notes | Reference(s) |

| AMP-DNJ | GBA2 (non-lysosomal β-glucosidase) | IC50: ~1.0 nM | Highly potent and selective inhibitor. | [3] |

| AMP-DNJ | GBA1 (lysosomal β-glucosidase) | Ki: <<14 nM | Also shows potent inhibition of the lysosomal enzyme. | [3][4] |

| AMP-DNJ | Glucosylceramide Synthase (GCS) | IC50: 25 nM | Potent inhibitor of the enzyme responsible for glucosylceramide synthesis. | |

| N-butyl-deoxynojirimycin (NB-DNJ) | GBA1 | IC50: 74 µM | A well-studied iminosugar with chaperone and inhibitory properties. | [3] |

| N-butyl-deoxynojirimycin (NB-DNJ) | Glucosyltransferase | IC50: 32 µM (rat recombinant) | Inhibits the initial step of glycosphingolipid biosynthesis. | [5] |

| N-nonyl-DNJ (NN-DNJ) | GBA1 | - | Used as a pharmacological chaperone for Gaucher disease. | [6][7] |

| α-1-C-octyl-DNJ (CO-DNJ) | GBA1 | - | Showed 460-fold stronger in vitro inhibitory activity than DNJ. | [6][7] |

Table 1: Inhibitory Activity of AMP-DNJ and Related Iminosugars. This table provides a comparative overview of the inhibitory concentrations of various deoxynojirimycin derivatives against key enzymes in glycosphingolipid metabolism.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments investigating LSDs with AMP-DNJ. This section provides protocols for key assays.

Glucosylceramidase Activity Assay

This assay is used to measure the activity of β-glucosidases, such as GBA1 and GBA2, using a fluorogenic substrate.

Materials:

-

Cell lysates or purified enzyme

-

4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate solution (5 mM in water or 0.2 M sodium citrate-phosphate buffer, pH 5.0)[8]

-

0.2 M Sodium citrate-phosphate buffer (pH 5.5-6.0 for GBA2)[9]

-

Stop solution (e.g., 0.5 M Na2CO3/NaHCO3 buffer, pH 10.7)

-

Fluorometer (Excitation: ~365 nm, Emission: ~445 nm)

Procedure:

-

Prepare cell lysates from patient-derived fibroblasts or other relevant cell models.

-

In a 96-well plate, add 10-20 µL of cell lysate to each well.

-

To differentiate between GBA1 and GBA2 activity, specific inhibitors can be used. For GBA2 activity, pre-incubate the lysate with conduritol B epoxide (CBE) to inhibit GBA1.[9] To specifically measure GBA1 in the presence of GBA2, AMP-DNJ can be used to inhibit GBA2.[2]

-

Initiate the reaction by adding 50 µL of the 4-MUG substrate solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 100 µL of the stop solution.

-

Measure the fluorescence using a fluorometer.

-

Calculate enzyme activity based on a standard curve generated with 4-methylumbelliferone.

Western Blot Analysis of Acid α-Glucosidase (GAA)

This protocol is used to assess the protein levels and processing of GAA in cells, which is relevant for Pompe disease research.

Materials:

-

Patient-derived fibroblasts or other cell lines

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against GAA

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture patient-derived fibroblasts with and without AMP-DNJ treatment.

-

Lyse the cells and quantify the total protein concentration.

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE. The precursor form of GAA is approximately 110 kDa, with mature forms at 76 and 70 kDa.[10][11]

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-GAA antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system to visualize the different forms of the GAA protein.

Culturing Patient-Derived Fibroblasts

Patient-derived fibroblasts are a crucial cellular model for studying LSDs.

Materials:

-

Skin biopsy from a patient

-

Culture medium (e.g., DMEM with 10-20% FBS and antibiotics)[1]

-

Tissue culture flasks or plates

-

Trypsin-EDTA

Procedure:

-

Obtain a skin biopsy under sterile conditions.

-

Mince the tissue into small pieces and place them in a culture flask with a small amount of medium to allow adherence.

-

Once the tissue pieces have attached, add more culture medium.

-

Incubate at 37°C in a 5% CO2 incubator.

-

Fibroblasts will migrate out from the tissue explants.

-

Once the culture is confluent, subculture the cells using trypsin-EDTA.

-

Cells can then be used for various experiments, including treatment with AMP-DNJ to assess its effects on enzyme activity, protein expression, and substrate levels.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in LSDs and the points of intervention for compounds like AMP-DNJ is essential for a comprehensive understanding.

Caption: AMP-DNJ as a Pharmacological Chaperone.

References

- 1. kosheeka.com [kosheeka.com]

- 2. biosynth.com [biosynth.com]

- 3. Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scientificlabs.com [scientificlabs.com]

- 7. addgene.org [addgene.org]

- 8. researchgate.net [researchgate.net]

- 9. β-Glucosidase 2 (GBA2) Activity and Imino Sugar Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Enzymatic Assay for GBA2 Activity using AMP-DNJ

Introduction

Glucosylceramidase beta 2 (GBA2) is a non-lysosomal enzyme that plays a crucial role in cellular sphingolipid metabolism by catalyzing the hydrolysis of glucosylceramide (GlcCer) into glucose and ceramide.[1][2] Unlike the lysosomal glucocerebrosidase (GBA1), GBA2 is associated with the endoplasmic reticulum and Golgi apparatus.[3][4] Dysregulation of GBA2 activity has been implicated in various pathological conditions, including certain neurological disorders like hereditary spastic paraplegia and cerebellar ataxia.[1][2] Therefore, accurate and specific measurement of GBA2 enzymatic activity is essential for basic research and drug development.

This application note describes a robust and specific enzymatic assay for determining GBA2 activity in cell lysates and tissue homogenates using the artificial fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4MU-β-D-Glc) and the highly potent and selective GBA2 inhibitor, N-((5-adamantane-1-yl-methoxy)pentyl)-deoxynojirimycin (AMP-DNJ).

Principle of the Assay

The assay is based on the enzymatic cleavage of the non-fluorescent substrate 4MU-β-D-Glc by β-glucosidases, including GBA2, to produce the highly fluorescent product 4-methylumbelliferone (4-MU). The rate of 4-MU production is directly proportional to the enzyme activity and can be quantified using a fluorescence plate reader.

To specifically measure GBA2 activity, it is crucial to differentiate it from the activity of other endogenous β-glucosidases, primarily the lysosomal GBA1. This is achieved through a combination of optimized assay conditions (pH) and the use of specific inhibitors. GBA2 exhibits optimal activity at a pH of 5.5-6.0, whereas GBA1 is most active in the acidic environment of the lysosome (pH 4.0-4.5).[2]

AMP-DNJ is a hydrophobic deoxynojirimycin derivative that acts as a potent and selective inhibitor of GBA2.[5][6] By comparing the β-glucosidase activity in the presence and absence of AMP-DNJ, the specific contribution of GBA2 can be accurately determined.

Data Presentation

The following tables summarize the inhibitory characteristics of various compounds on GBA1 and GBA2, providing a rationale for the selection of specific inhibitors in the assay.

Table 1: Inhibitor Specificity for GBA1 and GBA2

| Compound | Target Enzyme(s) | Typical IC50 / Ki | Reference |

| AMP-DNJ | GBA2 | ~1 nM (IC50) | [7][8] |

| NB-DNJ (Miglustat) | GBA2 > GBA1 | 150-300 nM (IC50 for GBA2) | [7] |

| NB-DGJ | GBA2 | Selective inhibitor | [9] |

| Conduritol B Epoxide (CBE) | GBA1 (and GBA2) | Potent irreversible inhibitor of GBA1 | [9] |

Note: IC50 and Ki values can vary depending on assay conditions.

Experimental Protocols

Materials and Reagents

-

Cells or tissues of interest

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, and protease inhibitor cocktail

-

McIlvaine Buffer (Citrate-Phosphate Buffer): Prepare solutions of 0.1 M citric acid and 0.2 M dibasic sodium phosphate and mix to achieve the desired pH (e.g., pH 5.8 for GBA2 assay).

-

4-methylumbelliferyl-β-D-glucopyranoside (4MU-β-D-Glc) stock solution (e.g., 10 mM in DMSO)

-

AMP-DNJ stock solution (e.g., 1 mM in DMSO)

-

4-methylumbelliferone (4-MU) standard solution (for calibration curve)

-

Stop Solution: 0.5 M Glycine-NaOH (pH 10.4)

-

96-well black, clear-bottom assay plates

-

Fluorescence plate reader (Excitation: ~365 nm, Emission: ~445 nm)

Protocol 1: Preparation of Cell Lysates or Tissue Homogenates

-

Cell Culture: Culture cells to the desired confluency.

-

Harvesting: Aspirate the culture medium and wash the cells with ice-cold PBS.

-

Lysis: Add an appropriate volume of ice-cold Lysis Buffer to the cells.

-

Incubation: Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

Storage: Use the lysate immediately or store at -80°C.

-

For Tissues: Homogenize the tissue in ice-cold Lysis Buffer using a dounce or mechanical homogenizer, then proceed with centrifugation as described above.

Protocol 2: GBA2 Activity Assay

-

Prepare Assay Mix: On the day of the experiment, prepare the assay mix in McIlvaine Buffer (pH 5.8). For each reaction, you will need:

-

McIlvaine Buffer (pH 5.8)

-

4MU-β-D-Glc (final concentration of 1.67 mM is commonly used).[10]

-

-

Set up Assay Plate:

-

Blank: Add Lysis Buffer without lysate.

-

Total β-glucosidase activity: Add cell lysate (5-10 µg of total protein).[10]

-

Non-GBA2 activity: Add cell lysate pre-incubated with AMP-DNJ (a final concentration of 1 µM is generally sufficient for complete inhibition).

-

-

Pre-incubation with Inhibitor: To the wells designated for non-GBA2 activity, add the cell lysate and AMP-DNJ. Incubate for 15-30 minutes at room temperature.

-

Initiate Reaction: Add the assay mix containing 4MU-β-D-Glc to all wells to start the enzymatic reaction. The final volume in each well should be consistent.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time may need to be optimized based on the activity level in the samples.

-